molecular formula C16H8F2N2O3S B2635969 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile CAS No. 1019152-81-8

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No.: B2635969
CAS No.: 1019152-81-8
M. Wt: 346.31
InChI Key: BMRDMGKGXFXSFR-UHFFFAOYSA-N
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Description

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluorophenyl group, a sulfonyl group, and a carbonitrile group attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activities. Its difluorophenyl and sulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a derivative of quinoline that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the quinoline core followed by the introduction of the difluorophenylsulfonyl and carbonitrile groups. Specific methodologies may vary based on the desired yield and purity.

Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that the sulfonyl and carbonitrile substituents may enhance this activity by increasing lipophilicity and cellular uptake.

Compound Activity Target Organism Reference
This compoundModerateE. coli
4-Oxo-N-phenyl-1,4-dihydroquinoline derivativesStrongStaphylococcus aureus

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has been explored in various models. A study highlighted that certain derivatives inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This suggests that this compound may also possess similar properties.

The proposed mechanism for the anti-inflammatory effects involves the inhibition of the NF-kB signaling pathway. By blocking this pathway, the compound may reduce the expression of inflammatory mediators during acute lung injury models.

Study on Acute Lung Injury (ALI)

In a recent study involving ALI models, a related quinoline derivative showed significant improvement in lung function and reduced inflammation after treatment with the compound. The results indicated a decrease in macrophage infiltration and pulmonary edema, highlighting its therapeutic potential in inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies have shown that derivatives similar to this compound exhibit favorable absorption and distribution characteristics. For example, one derivative had a half-life of approximately 11.8 hours and a bioavailability of 36.3%, suggesting that modifications to enhance these properties could be beneficial for clinical applications.

Properties

IUPAC Name

3-(3,4-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N2O3S/c17-12-3-2-10(6-13(12)18)24(22,23)15-8-20-14-4-1-9(7-19)5-11(14)16(15)21/h1-6,8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRDMGKGXFXSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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